molecular formula C27H28F3N3O8S B608583 Linzagolix choline CAS No. 1321816-57-2

Linzagolix choline

カタログ番号 B608583
CAS番号: 1321816-57-2
分子量: 611.58
InChIキー: IAIVRTFCYOGNBW-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linzagolix choline is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist (GnRH antagonist).

科学的研究の応用

Pharmacokinetic Interactions with Metal Ions

One significant study highlights the lack of interaction between Linzagolix and iron/calcium ions, indicating that Linzagolix is unlikely to cause clinically relevant drug-drug interactions by chelating metal ions. This was concluded based on in vitro and in vivo studies that showed no potential for insoluble precipitate formation under fasted/fed conditions and no chelate complex formation in the presence of metal ions. The plasma concentration-time profiles of Linzagolix and iron ion were similar, suggesting that Linzagolix and iron ion had no effect on each other’s absorption in vivo (Kobayashi et al., 2022).

Treatment of Endometriosis-Associated Pain

Linzagolix has been evaluated for its efficacy in reducing endometriosis-associated pain (EAP). A randomized clinical trial demonstrated that Linzagolix significantly reduced EAP and improved quality of life at doses of 75-200 mg, indicating its potential as an effective treatment option for women suffering from endometriosis (Donnez et al., 2020).

Treatment of Uterine Adenomyosis

Linzagolix also shows promise in the treatment of uterine adenomyosis. In a case report, Linzagolix significantly reduced lesion size and improved the quality of life in a patient with severe adenomyosis, who was previously nonresponsive to treatment with a selective progesterone receptor modulator, ulipristal acetate (Donnez & Donnez, 2020).

Bone Mineral Density Safety

The safety of Linzagolix on bone mineral density (BMD) was evaluated in a dose-ranging trial, which is crucial for long-term treatment considerations. The study indicated that Linzagolix is associated with a dose-dependent decrease in BMD, a vital consideration in the treatment of sex-hormone-dependent diseases (Bestel et al., 2019).

Pharmacological Characterization

Further research has been conducted on the pharmacological characterization of Linzagolix, demonstrating its potent, orally available, and selective antagonistic properties towards GnRH receptors. These studies underscore Linzagolix's potential as a novel agent for reproductive-age women suffering from sex hormone-dependent diseases (Tezuka et al., 2022).

特性

CAS番号

1321816-57-2

製品名

Linzagolix choline

分子式

C27H28F3N3O8S

分子量

611.58

IUPAC名

2-hydroxy-N,N,N-trimethylethan-1-aminium 3-(5-((2,3-difluoro-6-methoxybenzyl)oxy)-2-fluoro-4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1

InChIキー

IAIVRTFCYOGNBW-UHFFFAOYSA-M

SMILES

OCC[N+](C)(C)C.O=C(C1=C(C(N2C3=CC(OCC4=C(OC)C=CC(F)=C4F)=C(OC)C=C3F)=O)C(NC2=O)=CS1)[O-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Linzagolix choline; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linzagolix choline
Reactant of Route 2
Linzagolix choline
Reactant of Route 3
Linzagolix choline
Reactant of Route 4
Linzagolix choline
Reactant of Route 5
Linzagolix choline
Reactant of Route 6
Linzagolix choline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。